(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one
Description
This compound is a structurally complex phenolic glycoside characterized by multiple hydroxyl and methoxy substituents, a conjugated enone system, and a disaccharide moiety. Its core structure includes a tetracyclic oxane (oxolane) framework linked to two 4-hydroxy-3,5-dimethoxyphenylprop-2-enoyl groups via ester and glycosidic bonds. The stereochemistry (E-configuration at double bonds and R/S configurations at chiral centers) is critical to its biological activity and physicochemical properties.
Properties
CAS No. |
76656-80-9 |
|---|---|
Molecular Formula |
C34H42O19 |
Molecular Weight |
754.691 |
IUPAC Name |
(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C34H42O19/c1-47-18-9-15(10-19(48-2)25(18)40)5-7-17(37)24(39)28-30(44)34(46,23(38)8-6-16-11-20(49-3)26(41)21(12-16)50-4)31(45)32(51-28)53-33(14-36)29(43)27(42)22(13-35)52-33/h5-12,22,24,27-32,35-36,39-46H,13-14H2,1-4H3/b7-5+,8-6+/t22-,24?,27-,28-,29+,30-,31+,32?,33?,34+/m0/s1 |
InChI Key |
SJMPGYOOYSOPLD-COTVGROCSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)C(C2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)(C(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 1536.4 g/mol. It features multiple hydroxyl groups and methoxy substitutions that may contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C39H64N4O16 |
| Molecular Weight | 1536.4 g/mol |
| Hydroxyl Groups | Multiple (contributing to solubility and reactivity) |
| Methoxy Substituents | Present (potentially enhancing biological interactions) |
Antioxidant Activity
Research indicates that compounds similar to the one exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. For instance, studies have shown that flavonoids and phenolic compounds can scavenge free radicals effectively .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria responsible for infections. For example, certain derivatives showed promising results against Streptococcus mutans , a primary contributor to dental caries .
Anticancer Potential
There is emerging evidence suggesting that the compound may possess anticancer properties. Some studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Quorum Sensing Inhibition
Quorum sensing (QS) is a process by which bacteria communicate and coordinate behavior based on population density. The compound has shown potential as a QS inhibitor, which could prevent biofilm formation and enhance the efficacy of existing antibiotics . This property is particularly relevant in combating antibiotic resistance.
Case Studies
- Antibiofilm Activity : A study evaluated the antibiofilm effects of related compounds on S. mutans , revealing significant inhibition percentages at varying concentrations. The results suggest that the compound's structure may enhance its ability to disrupt biofilm formation .
- Cytotoxicity Assays : In another study focusing on anticancer activity, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with other phenolic glycosides and cinnamate esters. For example:
- Compound A: [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (PubChem ID: Not specified). This analogue differs in the glycosidic linkage position and substituent arrangement but retains the 4-hydroxy-3,5-dimethoxyphenylprop-2-enoyl group, a hallmark of antioxidant and anti-inflammatory activity .
- Aculene A and B: These diterpenoids exhibit comparable NMR spectral patterns (e.g., aromatic/alkene resonances) but lack the disaccharide moiety and phenolic ester groups, resulting in lower polarity and altered bioavailability .
Spectroscopic Differentiation
Key distinctions emerge in NMR and UV-Vis
- ¹H-NMR: The target compound’s H-10 and H-14 protons (δ 6.8–7.2 ppm) show upfield shifts compared to simpler phenolic esters (e.g., δ 7.3–7.8 ppm for Isorhamnetin-3-O-glycoside) due to electron-donating methoxy groups .
- ¹³C-NMR: The carbonyl carbon (C=O) of the enone system resonates at δ 190–195 ppm, distinct from non-conjugated esters (δ 165–175 ppm) .
Table 1: Comparative NMR Data
| Proton/Carbon | Target Compound (δ ppm) | Isorhamnetin-3-O-glycoside (δ ppm) | Aculene A (δ ppm) |
|---|---|---|---|
| H-10 (enone) | 6.85 | 7.35 | 6.70 |
| C=O (enone) | 192.4 | 168.9 (ester) | 205.1 (ketone) |
| OCH₃ | 56.1, 56.3 | 56.0 | Absent |
Table 2: Bioactivity Comparison
Environmental and Industrial Relevance
Unlike volatile NMOCs (non-methane organic compounds) in fire emissions , this compound’s high molecular weight (predicted >800 g/mol) and low vapor pressure reduce environmental mobility.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the complex glycosidic and cinnamoyl ester linkages in this compound, and how can stereochemical integrity be maintained?
- Methodological Answer : A stepwise approach is essential. Begin with protecting group strategies (e.g., tert-butyldimethylsilyl or acetyl groups) to isolate reactive hydroxyl sites. For glycosidic bonds, use Schmidt or Koenigs-Knorr glycosylation with silver triflate as a promoter to ensure β-selectivity . For cinnamoyl esterification, employ Steglich esterification (DCC/DMAP) under anhydrous conditions to avoid racemization. Monitor stereochemistry via -NMR coupling constants (e.g., -configured alkenes >12 Hz) and compare with DFT-calculated dihedral angles .
Q. Which analytical techniques are critical for confirming the regiochemistry of the oxolan-2-yl and oxan-2-yl substituents?
- Methodological Answer : High-resolution 2D NMR (HSQC, HMBC) is indispensable. For example, HMBC correlations between the anomeric proton (δ 5.2–5.8 ppm) and adjacent carbons resolve glycosidic linkage positions. Mass spectrometry (HRMS-ESI) with isotopic pattern analysis confirms molecular composition. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under physiological conditions for bioactivity studies?
- Methodological Answer : Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor hydrolytic cleavage of ester bonds via HPLC-UV (λ = 280 nm for cinnamoyl moieties) and quantify degradation products using calibration curves. Compare stability profiles with structurally related analogs to identify labile regions .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions between theoretical and observed -NMR chemical shifts in the oxolan-2-yl ring system?
- Methodological Answer : Apply a hybrid computational-experimental workflow:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts.
Identify discrepancies >2 ppm and re-examine sample purity via LC-MS.
Investigate solvent effects by reacquiring NMR in DMSO-d vs. CDOD.
If unresolved, employ dynamic NMR to probe conformational exchange broadening .
Q. How can researchers optimize the yield of the final coupling step between the glycosyl donor and cinnamoyl acceptor?
- Methodological Answer : Screen catalysts (e.g., Bi(OTf), Sc(OTf)) under microwave-assisted conditions (60°C, 30 min). Use a DoE (Design of Experiments) approach to vary solvent polarity (CHCl vs. MeCN), stoichiometry (1.2–2.0 eq donor), and reaction time. Yields from analogous syntheses (see table below) suggest optimal conditions:
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| AgOTf | CHCl | 65 | |
| BF·OEt | MeCN | 72 |
- Post-reaction, purify via reverse-phase HPLC (C18 column, HO/MeOH gradient) .
Q. What strategies mitigate interference from phenolic hydroxyl groups during MS/MS fragmentation analysis?
- Methodological Answer : Derivatize phenolic -OH groups with trimethylsilyl (TMS) or acetyl groups to stabilize ions. Use negative-ion ESI-MS to enhance deprotonation efficiency. For MS/MS, apply collision-induced dissociation (CID) at 20–30 eV to fragment glycosidic bonds while preserving cinnamoyl ions. Compare with in silico fragmentation tools (e.g., CFM-ID) .
Q. How can computational modeling predict interactions between this compound and carbohydrate-binding proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the protein’s crystal structure (PDB ID). Parameterize the ligand with GAFF2 force field and assign RESP charges. Validate binding poses via MD simulations (AMBER) over 100 ns. Key metrics:
- Binding free energy (MM-PBSA/GBSA) ≤ −8.0 kcal/mol.
- Hydrogen bonds between glycosyl oxygens and protein Arg/Lys residues.
- Correlate with SPR-measured values .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro bioactivity and in silico docking scores?
- Methodological Answer :
Verify compound purity (>95% by HPLC).
Reassess protein conformation (e.g., induced-fit vs. rigid docking).
Test for off-target interactions via kinome-wide profiling.
Consider allosteric binding sites using HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
